molecular formula C8H12ClNOS B12938415 (R)-3-(Thiophen-2-yl)morpholine hydrochloride

(R)-3-(Thiophen-2-yl)morpholine hydrochloride

Cat. No.: B12938415
M. Wt: 205.71 g/mol
InChI Key: FCIAQQUBRYIUHS-OGFXRTJISA-N
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Description

®-3-(Thiophen-2-yl)morpholine hydrochloride is a chemical compound that features a morpholine ring substituted with a thiophene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Thiophen-2-yl)morpholine hydrochloride typically involves the reaction of morpholine with a thiophene derivative under specific conditions. One common method includes the use of thiophene-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and substitution to yield the desired product.

Industrial Production Methods

Industrial production methods for ®-3-(Thiophen-2-yl)morpholine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-3-(Thiophen-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the morpholine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine or thiophene rings.

Scientific Research Applications

®-3-(Thiophen-2-yl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-3-(Thiophen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Morpholine
  • Thiophene sulfoxides and sulfones

Uniqueness

®-3-(Thiophen-2-yl)morpholine hydrochloride is unique due to its combination of a thiophene ring and a morpholine moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H12ClNOS

Molecular Weight

205.71 g/mol

IUPAC Name

(3R)-3-thiophen-2-ylmorpholine;hydrochloride

InChI

InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-10-4-3-9-7;/h1-2,5,7,9H,3-4,6H2;1H/t7-;/m1./s1

InChI Key

FCIAQQUBRYIUHS-OGFXRTJISA-N

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=CS2.Cl

Canonical SMILES

C1COCC(N1)C2=CC=CS2.Cl

Origin of Product

United States

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